3-Methoxycinnamyl Alcohol
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Overview
Description
3-(3-Methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2. It is a derivative of cinnamyl alcohol, where the phenyl ring is substituted with a methoxy group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with allyl bromide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In industrial settings, the production of 3-(3-methoxyphenyl)prop-2-en-1-ol often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield saturated alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products
Oxidation: 3-(3-Methoxyphenyl)prop-2-enal, 3-(3-Methoxyphenyl)propanoic acid.
Reduction: 3-(3-Methoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylprop-2-en-1-ol derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antioxidant properties and its role in various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- 3-(3-Hydroxyphenyl)prop-2-en-1-ol
- 3-(3-Methoxyphenyl)prop-2-yn-1-ol
Uniqueness
3-(3-Methoxyphenyl)prop-2-en-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different antioxidant and therapeutic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12O2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3/b5-3+ |
InChI Key |
RPRVKNAZCFODRM-HWKANZROSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/CO |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCO |
Origin of Product |
United States |
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